

Application Notes and Protocols: Isometronidazole-D4 in Clinical and Diagnostic Research

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Compound of Interest

Compound Name: *Isometronidazole-D4*

Cat. No.: *B2532267*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Isometronidazole-D4** as an internal standard in the quantitative analysis of the antibiotic metronidazole in biological matrices. The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, widely employed in clinical and diagnostic research, particularly for pharmacokinetic and bioequivalence studies.

Introduction

Isometronidazole-D4 is a deuterated isotopologue of metronidazole, a widely used antibiotic for treating anaerobic bacterial and protozoal infections. In bioanalytical methods, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification. **Isometronidazole-D4** is the ideal internal standard for metronidazole analysis as it co-elutes with the analyte and exhibits identical ionization efficiency, compensating for variations in sample preparation and instrument response. This ensures high precision and accuracy in the determination of metronidazole concentrations in complex biological samples such as plasma, feces, and saliva.

Core Applications

Isometronidazole-D4 is primarily utilized as an internal standard in the following research areas:

- Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of metronidazole in humans and animals.
- Bioequivalence Studies: To compare the bioavailability of a generic drug product to a brand-name drug product.^[1]
- Therapeutic Drug Monitoring: To optimize patient dosing regimens by maintaining drug concentrations within the therapeutic window.
- Metabolic Studies: To investigate the metabolic pathways of metronidazole.

Experimental Protocols

The following protocols describe validated LC-MS/MS methods for the quantification of metronidazole in human plasma and feces using **Isometronidazole-D4** as an internal standard.

Protocol 1: Quantification of Metronidazole in Human Plasma

This protocol is adapted from a highly sensitive and rugged method for bioequivalence studies.^[1]

1. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 µL of human plasma into a clean microcentrifuge tube.
- Add the internal standard solution (**Isometronidazole-D4**).
- Add 1 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 10 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: ACE C18 (100 × 4.6 mm, 5 µm)[1]
 - Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v) [1]
 - Flow Rate: 0.8 mL/min
 - Injection Volume: 10 µL
 - Run Time: 3.0 min[1]
- Mass Spectrometry:
 - System: Triple quadrupole mass spectrometer
 - Ionization: Electrospray Ionization (ESI) in positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Metronidazole: m/z 172 → 128
 - **Isometronidazole-D4** (Internal Standard): Specific transition for the deuterated compound should be optimized.

Protocol 2: Quantification of Metronidazole in Human Feces

This protocol is based on a highly selective and sensitive method for analyzing metronidazole in fecal samples.

1. Sample Preparation (Liquid-Liquid Extraction)

- Homogenize a known weight of fecal sample.
- Spike the sample with the internal standard (**Isometronidazole-D4**).
- Perform liquid-liquid extraction using ethyl acetate.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: Waters Symmetry® C18 (100 × 4.6 mm, 5 µm)
 - Mobile Phase: 0.1% formic acid in water and acetonitrile (40:60, v/v)
 - Flow Rate: Optimized for separation
- Mass Spectrometry:
 - System: Triple quadrupole mass spectrometer
 - Ionization: Electrospray Ionization (ESI) in positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Optimized for metronidazole and **Isometronidazole-D4**.

Data Presentation

The following tables summarize the quantitative performance parameters of the described LC-MS/MS methods.

Table 1: Method Validation Parameters for Metronidazole Quantification in Human Plasma

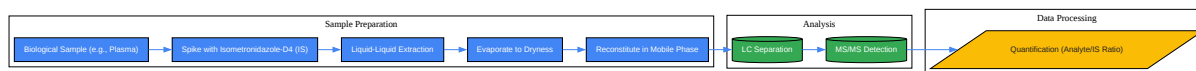
Parameter	Value	Reference
Calibration Range	0.01 - 10.0 µg/mL	
Lower Limit of Quantification (LLOQ)	0.01 µg/mL	
Intra-day Precision (%RSD)	< 5%	
Inter-day Precision (%RSD)	< 6%	
Accuracy	Within ± 15% of nominal values	
Recovery	> 90%	

Table 2: Method Validation Parameters for Metronidazole Quantification in Human Feces

Parameter	Value	Reference
Calibration Range	0.50 - 250 ng/g	
Mean Extraction Recovery (Metronidazole)	97.28%	
Mean Extraction Recovery (Isometronidazole-D4)	96.76%	
Long-term Stability (Spiked Samples)	Stable for at least 3 months at -20°C and -70°C	
Extracted Sample Stability	Stable up to 24 hours	

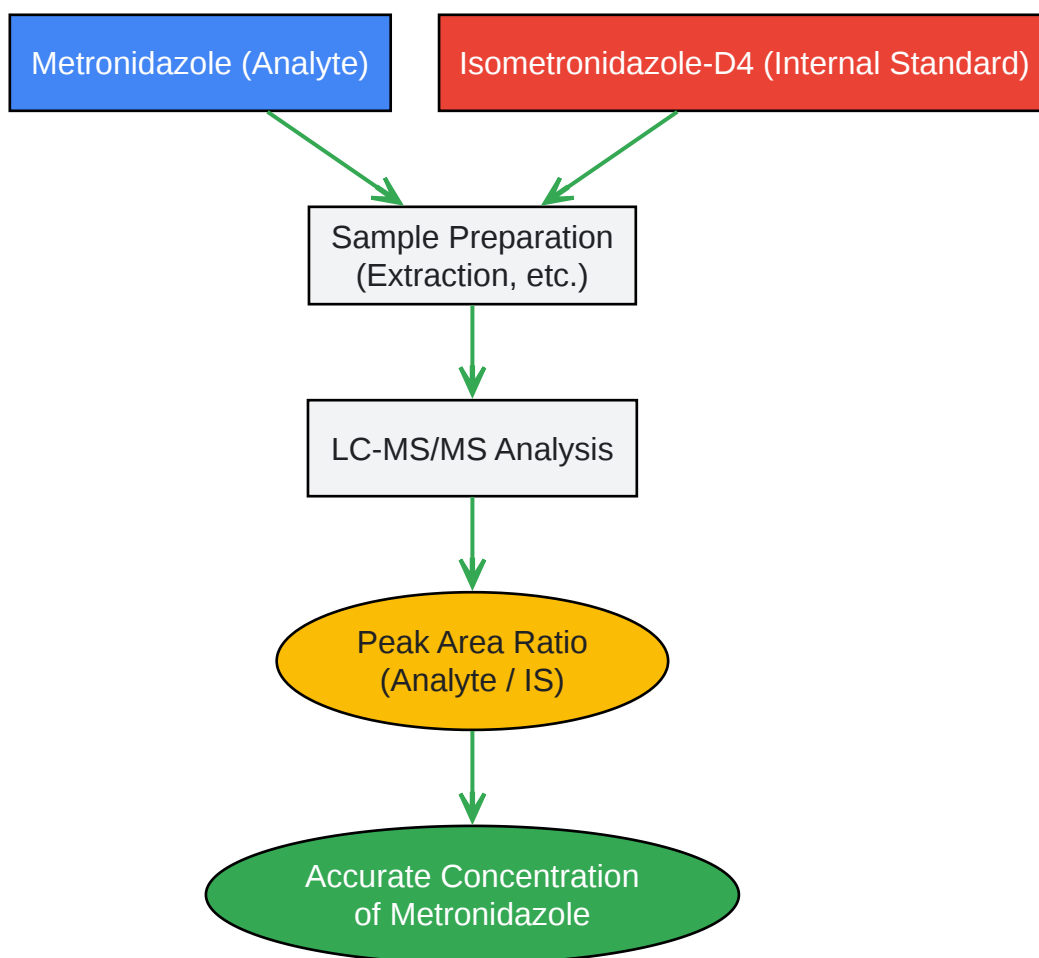
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.



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Caption: Workflow for Bioanalytical Quantification of Metronidazole.



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Caption: Principle of Internal Standard Use in Quantitative Analysis.

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References

- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
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